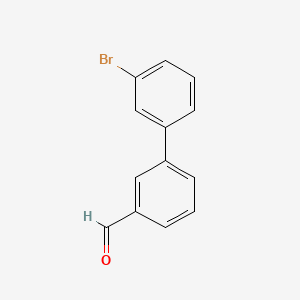

3-(3-Bromophenyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNAGYUQQCUXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273765 | |

| Record name | 3′-Bromo[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400744-86-7 | |

| Record name | 3′-Bromo[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400744-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-Bromo[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 3 3 Bromophenyl Benzaldehyde

Precursor-Based Synthesis Strategies

These methods rely on commercially available or readily synthesized precursors that are then chemically altered to yield the target molecule.

A foundational strategy begins with the synthesis of key precursors, such as 3-bromobenzaldehyde (B42254). Direct electrophilic bromination of benzaldehyde (B42025) is a common method to produce this intermediate. The aldehyde group is a deactivating, meta-directing group, which facilitates the introduction of a bromine atom at the C3 position. This reaction is typically carried out using bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). While this method provides the necessary 3-bromobenzaldehyde precursor, further steps are required to form the biphenyl (B1667301) linkage.

Functional group interconversion (FGI) is a powerful strategy where one functional group is transformed into another. ub.edusolubilityofthings.comyoutube.com In the context of synthesizing 3-(3-Bromophenyl)benzaldehyde, FGI can be applied after the formation of the biphenyl core. For instance, a precursor like 3-bromo-3'-methylbiphenyl (B1620789) could be synthesized via a cross-coupling reaction. Subsequently, the methyl group can be oxidized to an aldehyde. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. solubilityofthings.comnih.gov

Alternatively, a [1,1'-biphenyl]-3-ylmethanol (B1268882) derivative bearing a bromine atom on the second ring can be oxidized to the corresponding aldehyde. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are often employed to prevent over-oxidation to the carboxylic acid. solubilityofthings.com Another FGI route involves the reduction of a nitrile or an ester group. For example, a 3'-bromo-[1,1'-biphenyl]-3-carbonitrile intermediate can be reduced to the aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H). semanticscholar.org

Advanced Catalytic Syntheses

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions, which offer high efficiency and functional group tolerance for constructing complex molecules like this compound.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between aryl groups. libretexts.orgxisdxjxsu.asia The synthesis of this compound is ideally suited for this reaction. A plausible and highly efficient route involves the palladium-catalyzed coupling of 3-bromobenzaldehyde with (3-bromophenyl)boronic acid . researchgate.netmdpi.com In this reaction, one of the bromine atoms of the boronic acid selectively participates in the coupling, leaving the other intact on the final product.

An alternative Suzuki coupling strategy would involve the reaction of (3-formylphenyl)boronic acid with 1,3-dibromobenzene . mdpi.comsciforum.netottokemi.com This approach would also yield the desired product, with the selectivity often being controllable through careful optimization of the reaction conditions. researchgate.net

Another advanced method is palladium-catalyzed formylation. This involves the direct introduction of an aldehyde group onto an aryl halide. nih.govliverpool.ac.ukorganic-chemistry.orgchimia.ch In a potential synthesis of the target compound, a 3,3'-dibromobiphenyl precursor could be selectively mono-formylated using carbon monoxide (CO) and a hydride source in the presence of a suitable palladium catalyst.

While palladium catalysis is dominant, other transition metals can also be employed. The Negishi coupling, which uses an organozinc reagent, and the Stille coupling, which uses an organotin reagent, are viable alternatives to the Suzuki reaction for forming the biphenyl bond, though they may involve more sensitive or toxic reagents. libretexts.orgtorontomu.ca

Optimization of Reaction Conditions and Yields

The success of catalytic syntheses, particularly the Suzuki-Miyaura coupling, is highly dependent on the optimization of various reaction parameters. Key factors include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. chemistryviews.org

For the synthesis of diaryl compounds analogous to this compound, a variety of conditions have been proven effective. The choice of catalyst is critical, with common options including Pd(PPh₃)₄ and Pd(OAc)₂ combined with a phosphine (B1218219) ligand. The base plays a crucial role in the transmetalation step; inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. nih.govfujifilm.com The solvent is typically a mixture of an organic solvent (like toluene (B28343), 1,4-dioxane, or DME) and water to facilitate the dissolution of both the organic and inorganic reagents. rsc.orgthieme-connect.com Reaction temperatures generally range from room temperature to reflux, depending on the reactivity of the substrates. researchgate.net Yields for such coupling reactions can be moderate to excellent, often exceeding 70-90% under optimized conditions. rsc.orgresearchgate.net

Below is a table summarizing typical conditions used for analogous Suzuki-Miyaura cross-coupling reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | 95 | researchgate.net |

| Pd(PPh₃)₄ (3%) | - | Na₂CO₃ | DME/H₂O | 80 | 85-95 | rsc.org |

| PdCl₂(dppf) (3%) | - | K₂CO₃ | Dioxane/H₂O | 90 | 75-88 | rsc.org |

| Pd(OAc)₂ (1%) | PCy₃·HBF₄ (4%) | K₂CO₃ | 1,4-Dioxane | 110 | 74-82 | mdpi.com |

Scalability Considerations in Synthetic Design

Translating the laboratory-scale synthesis of this compound to an industrial or large-scale process introduces several critical considerations aimed at ensuring safety, efficiency, cost-effectiveness, and reproducibility. acs.org

Catalyst Efficiency and Cost: Palladium catalysts represent a significant cost in large-scale synthesis. Therefore, optimizing catalyst loading is crucial. Reducing the catalyst concentration to the lowest effective level (often in the range of 0.1 to 1 mol%) without compromising reaction time or yield is a key goal. For industrial applications, the use of highly active, well-defined pre-catalysts or ligands that promote fast catalytic turnover is preferred. Furthermore, the development of recyclable catalytic systems, such as those immobilized on a polymer support, is an active area of research to enhance sustainability. organic-chemistry.org

Solvent and Base Selection: On a large scale, the choice of solvent is dictated by factors beyond reaction performance, including cost, safety (flash point), environmental impact, and ease of removal and recovery. While solvent mixtures like toluene/water are common, processes using a single, easily recyclable solvent are often more economical. The development of Suzuki couplings in water with water-soluble catalysts presents a green and scalable alternative, potentially simplifying product isolation through simple filtration if the biaryl product is insoluble. acs.org The choice of base must also be considered; while inexpensive bases like sodium carbonate are attractive, stronger, non-aqueous bases like potassium phosphate (B84403) may be required to prevent side reactions like protodeboronation, especially with sensitive substrates like 3-formylphenylboronic acid. nobelprize.org

Reaction Conditions and Workup: Maintaining consistent temperature control in large reactors is more challenging than in a laboratory flask. The exothermic nature of the reaction must be managed to prevent runaway reactions. On a gram scale and larger, reaction monitoring becomes essential to determine the optimal reaction time. mdpi.com The workup procedure must also be scalable. Aqueous extractions can generate large volumes of waste. A process that allows for direct crystallization or filtration of the product from the reaction mixture is highly desirable as it simplifies purification and reduces solvent usage. acs.org

Purity of Starting Materials and Product: The purity of the starting materials, such as 3-formylphenylboronic acid, is critical for a successful and reproducible large-scale reaction. Impurities can poison the catalyst or lead to unwanted byproducts. Methods for purifying crude formylphenylboronic acids, for instance by controlled pH precipitation, have been developed to ensure high purity (≥99%) feed material. google.com

The following table summarizes key considerations for scaling up the synthesis of this compound.

| Factor | Laboratory Scale Focus | Large Scale Focus | Reference |

|---|---|---|---|

| Catalyst | High Yield | Low Loading, High Turnover, Recyclability, Cost | organic-chemistry.org |

| Solvents | Optimal Reactivity (e.g., DME, THF) | Safety, Cost, Environmental Impact, Recyclability (e.g., Toluene, Water) | acs.org |

| Base | Effectiveness | Cost, Safety, Compatibility with Substrate Stability | nobelprize.org |

| Purification | Chromatography | Crystallization, Filtration, Distillation | acs.orggoogle.com |

| Substrate Stability | Generally Tolerant | Mitigation of Side Reactions (e.g., using boronic esters to prevent protodeboronation) | nobelprize.org |

In recent years, nickel-catalyzed Suzuki-Miyaura type reactions have emerged as a lower-cost alternative to palladium. d-nb.info These methods can also be applied to the synthesis of biaryls and may offer advantages in terms of cost and reactivity for certain substrates, representing a potential avenue for the scalable production of this compound. sci-hub.se

Chemical Transformations and Reactivity of 3 3 Bromophenyl Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide range of chemical reactions. This section will explore the key transformations involving the aldehyde moiety of 3-(3-Bromophenyl)benzaldehyde.

The quintessential reaction of aldehydes is the nucleophilic addition to the carbonyl carbon. This process, which can be catalyzed by either acid or base, involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield the final product.

The reduction of this compound with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), readily affords the corresponding primary alcohol, (3-(3-bromophenyl)phenyl)methanol. This transformation involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Reductive amination provides a pathway to synthesize amines from aldehydes. This one-pot reaction typically involves the initial formation of an imine or enamine by reacting the aldehyde with an amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method allows for the direct conversion of this compound into a variety of primary, secondary, and tertiary amines, depending on the nature of the amine used.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | NaBH₄ | (3-(3-Bromophenyl)phenyl)methanol | Reduction |

| This compound | Amine, NaBH₃CN or NaBH(OAc)₃ | Substituted Amines | Reductive Amination |

The reaction of this compound with primary amines yields Schiff bases, also known as imines. This condensation reaction is typically acid-catalyzed and proceeds through the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. For example, the reaction with aniline (B41778) would produce N-(3-(3-bromophenyl)benzylidene)aniline. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. A study on indole-based Schiff bases reported the reaction of 3-bromobenzaldehyde (B42254) with a primary amine to form the corresponding imine, highlighting its utility in generating biologically relevant molecules.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine (e.g., Aniline) | Schiff Base (Imine) | Condensation |

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. This reaction is a powerful tool for carbon-carbon bond formation. This compound can react with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base like piperidine (B6355638) or an ammonium (B1175870) salt to yield α,β-unsaturated products. These products are versatile intermediates for the synthesis of various carbocyclic and heterocyclic systems. The electron-withdrawing nature of the substituents on the active methylene compound facilitates the initial deprotonation, which is a key step in the reaction mechanism.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Malononitrile | Weak Base | α,β-Unsaturated Dinitrile |

| This compound | Ethyl Cyanoacetate | Weak Base | α,β-Unsaturated Cyanoester |

Olefination reactions are crucial for the synthesis of alkenes from carbonyl compounds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods for achieving this transformation.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde into an alkene. The reaction of this compound with a Wittig reagent, such as methyltriphenylphosphonium (B96628) bromide in the presence of a strong base, would yield the corresponding vinyl-substituted biphenyl (B1667301) derivative. A specific example involves the reaction of 3-bromobenzaldehyde with methyltriphenylphosphonium bromide and potassium tert-butoxide in THF, demonstrating the practical application of this reaction. commonorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. This reaction generally offers better yields and easier purification of the alkene product, which is typically the (E)-isomer. The reaction of this compound with a stabilized phosphonate, such as triethyl phosphonoacetate or diethyl cyanomethylphosphonate, in the presence of a base like sodium hydride, would produce the corresponding α,β-unsaturated ester or nitrile. nrochemistry.comwikipedia.org

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Key Features |

| Wittig Reaction | This compound | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | Forms C=C bond |

| Horner-Wadsworth-Emmons | This compound | Phosphonate Carbanion | α,β-Unsaturated Ester/Nitrile | Typically forms (E)-alkene |

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of this compound to 3-(3-bromophenyl)benzoic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in alkaline or acidic conditions, or chromic acid (Jones reagent). The choice of oxidant and reaction conditions can be crucial to avoid unwanted side reactions, particularly those involving the bromo-substituent.

Reduction: As mentioned in section 2.1.1.1, the reduction of the aldehyde to the corresponding primary alcohol, (3-(3-bromophenyl)phenyl)methanol, is a fundamental transformation. Besides sodium borohydride, other reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, is another effective method for this reduction. researchgate.net

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄ or Jones Reagent | 3-(3-Bromophenyl)benzoic acid |

| Reduction | NaBH₄, LiAlH₄, or H₂/Pd-C | (3-(3-Bromophenyl)phenyl)methanol |

Cannizzaro Reaction and Disproportionation Studies

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde. wikipedia.org Since the aldehyde group in this compound is attached directly to an aromatic ring, it has no α-hydrogens and is thus a suitable substrate for this transformation. chemistrysteps.com In the presence of a strong base, such as concentrated potassium hydroxide (B78521) (KOH), one molecule of the aldehyde is reduced to the corresponding primary alcohol, while the other is oxidized to a carboxylic acid (in its salt form). wikipedia.orgadichemistry.com

The reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. adichemistry.com The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule. wikipedia.org This hydride transfer is the key redox step: the hydride donor is oxidized, and the hydride acceptor is reduced. alfredstate.edu The final products, after an acid workup, are (3'-bromobiphenyl-3-yl)methanol and 3'-bromobiphenyl-3-carboxylic acid. chemistrysteps.com This disproportionation yields 50% of the alcohol and 50% of the carboxylic acid under ideal conditions. wikipedia.org

Table 1: Products of the Cannizzaro Reaction of this compound

| Reactant | Reagent | Product 1 (Reduction) | Product 2 (Oxidation) |

|---|

Reactions Involving the Aryl Bromide Moiety

The aryl bromide portion of this compound is a versatile handle for constructing more complex molecular architectures through cross-coupling reactions.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds, and the aryl bromide in this compound serves as an excellent electrophilic partner in these transformations. nih.gov

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. gre.ac.ukchemie-brunschwig.ch This reaction is one of the most important methods for synthesizing symmetrical and unsymmetrical biaryl compounds due to its mild conditions and the low toxicity of the boron reagents. nih.govgre.ac.uk When this compound is subjected to Suzuki-Miyaura coupling conditions with various arylboronic acids, a new carbon-carbon bond is formed at the site of the bromine atom, leading to the synthesis of complex terphenyl aldehydes.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. chemie-brunschwig.ch

Table 2: Examples of Suzuki-Miyaura Coupling with this compound

| Coupling Partner (Ar-B(OH)₂) | Catalyst/Base System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(1,1':3',1''-Terphenyl-3-yl)benzaldehyde |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₃PO₄ | 3-(4'-Methoxy-1,1':3',1''-terphenyl-3-yl)benzaldehyde |

Beyond the Suzuki coupling, several other palladium- or nickel-catalyzed reactions are pivotal for C-C bond formation using this compound.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction forms a new carbon-carbon bond between the aryl group and one of the sp² carbons of the alkene, resulting in a substituted alkene. organic-chemistry.org Reacting this compound with alkenes like styrene (B11656) or butyl acrylate (B77674) would yield stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively. nih.gov

Sonogashira Reaction: The Sonogashira reaction is a powerful method for forming a bond between an sp² carbon (from the aryl bromide) and an sp carbon (from a terminal alkyne). wikipedia.org The reaction is typically catalyzed by both palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.org This allows for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron counterparts, often leading to faster reaction times. wikipedia.org This reaction offers a broad scope for coupling with various sp³, sp², and sp hybridized carbon atoms. organic-chemistry.org

Table 3: Comparison of Heck, Sonogashira, and Negishi Couplings

| Reaction | Coupling Partner | Key Catalysts | Bond Formed | Product Type |

|---|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | C(sp²)-C(sp²) | Substituted Alkene |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂, CuI | C(sp²)-C(sp) | Diarylalkyne |

While Suzuki, Heck, and Sonogashira reactions are most common, other cross-coupling methods can also be employed. The Stille coupling, which uses organostannane (organotin) reagents, and the Kumada coupling, which utilizes Grignard (organomagnesium) reagents, are alternative strategies. Though effective, the toxicity of tin compounds in Stille reactions and the high reactivity (and functional group intolerance) of Grignard reagents in Kumada couplings sometimes limit their application compared to the Suzuki or Negishi reactions. chemie-brunschwig.ch More recently, couplings involving organosilicates have also been developed as a less toxic alternative. gelest.com

Table 4: Alternative Aryl Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Stille Coupling | Organostannane (R-SnBu₃) | Palladium | Tolerant of many functional groups; toxic tin byproducts. |

| Kumada Coupling | Grignard Reagent (R-MgBr) | Nickel or Palladium | Highly reactive reagents; less tolerant of functional groups like aldehydes. |

Carbon-Heteroatom Bond Formations

The aryl bromide moiety can also be used to form bonds between carbon and heteroatoms like nitrogen, oxygen, or sulfur. These reactions are crucial for synthesizing molecules found in pharmaceuticals and materials science. nih.govnih.gov

Prominent examples include the Buchwald-Hartwig amination (for C-N bond formation) and related palladium- or copper-catalyzed couplings for C-O (ether) and C-S (thioether) bond formation. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a strong base. It is a highly general method for synthesizing arylamines.

Ullmann Condensation: A classic method, typically using a copper catalyst, to form C-O or C-N bonds by reacting an aryl halide with an alcohol or amine, often at high temperatures. mdpi.com

These reactions allow for the conversion of the bromo-substituent on this compound into a wide range of other functional groups, significantly expanding its synthetic utility.

Table 5: Carbon-Heteroatom Bond Forming Reactions

| Reaction Type | Nucleophile | Catalyst System | Product Functional Group |

|---|---|---|---|

| C-N Coupling (Buchwald-Hartwig) | Amine (e.g., Aniline) | Pd₂(dba)₃, Ligand, NaOtBu | Arylamine |

| C-O Coupling (Ullmann-type) | Alcohol/Phenol (e.g., Phenol) | CuI, Base | Diaryl Ether |

Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgalfa-chemistry.com This reaction is highly relevant for the functionalization of this compound at the aryl bromide position, allowing for the introduction of a wide array of primary and secondary amines.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system, which includes a palladium precursor and a supporting ligand, as well as the base and solvent. nih.govchemeurope.com For aryl bromides, various generations of phosphine (B1218219) ligands have been developed to promote high yields and functional group tolerance. wikipedia.org

Key Components of Buchwald-Hartwig Amination:

Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle precatalysts are commonly used.

Ligands: Bulky, electron-rich phosphine ligands are crucial for catalytic activity. Universal ligands like XPhos and TrixiePhos have shown broad applicability for coupling various amines with aryl bromides. nih.gov Bidentate phosphine ligands such as BINAP and DPPF are also effective. wikipedia.org

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). alfa-chemistry.comnih.gov

Solvent: Aprotic, non-polar solvents like toluene (B28343) or xylene are often preferred to minimize side reactions such as beta-hydride elimination. chemeurope.com

The following table illustrates typical conditions developed for the Buchwald-Hartwig amination of bromobenzene (B47551) with various amine types, which serve as analogous systems for the reactivity of this compound.

| Amine Type | Optimal Ligand | Optimal Base | Solvent |

|---|---|---|---|

| Carbazole (Cz) | TrixiePhos | LiOtBu | Toluene |

| Diphenylamine (DPA) | XPhos | NaOtBu | Toluene |

| Phenoxazine (PXZ) | XPhos | NaOtBu | Toluene |

| Phenothiazine (PTZ) | XPhos | NaOtBu | Toluene |

Data derived from studies on bromobenzene analogs. nih.gov

Palladium-Catalyzed Etherification and Thioetherification

Similar to C-N bond formation, the aryl bromide of this compound can be converted to an aryl ether or thioether through palladium-catalyzed cross-coupling reactions. These reactions, often considered variations of the Buchwald-Hartwig coupling, connect alcohols (for etherification) or thiols (for thioetherification) to the aromatic ring.

Palladium-Catalyzed Etherification (Buchwald-Hartwig C-O Coupling): The coupling of alcohols with aryl halides is generally more challenging than amination due to slower reductive elimination from the palladium(II) alkoxide intermediate. nih.gov This can lead to competing side reactions like β-hydride elimination. However, the development of specialized ligands has enabled efficient C-O bond formation.

A highly effective protocol for the etherification of aryl bromides uses a combination of a palladium precatalyst and a bulky biaryl phosphine ligand. A study on the gram-scale synthesis of an intermediate for the drug idalopirdine (B1259171) demonstrated the successful coupling of 3-bromobenzaldehyde with 2,2,3,3-tetrafluoropropanol. This transformation highlights the feasibility of selectively functionalizing the aryl bromide in the presence of the aldehyde.

| Aryl Halide | Alcohol | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3-Bromobenzaldehyde | 2,2,3,3-Tetrafluoropropanol | 0.5 mol% Pd₂(dba)₃ / tBuBrettPhos | K₃PO₄ | Toluene | High |

This reaction demonstrates a scalable synthesis of a key pharmaceutical intermediate.

Palladium-Catalyzed Thioetherification: The formation of aryl thioethers via palladium catalysis is a robust and highly efficient transformation. rsc.org Catalyst systems have been developed that exhibit high turnover numbers and tolerate a wide range of functional groups. nih.gov The coupling of aryl bromides with both aliphatic and aromatic thiols proceeds in excellent yields using palladium complexes of bisphosphine ligands like CyPF-tBu. nih.gov More recent developments have also shown that thioethers themselves can be used as the sulfur source in a transthioetherification reaction. rsc.orgnih.gov

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The aryl bromide moiety of this compound can, in principle, be converted into an organometallic reagent, such as a Grignard (organomagnesium) or an organolithium species. However, the presence of the electrophilic aldehyde group presents a significant challenge, as these powerful nucleophilic reagents can readily react intramolecularly or intermolecularly with the aldehyde.

Grignard Reagent Formation: Standard preparation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal in an ether solvent. This process is highly sensitive to the presence of electrophilic functional groups. In the case of this compound, any Grignard reagent formed would likely be consumed rapidly by reacting with the aldehyde of a starting material molecule, leading to a complex mixture of products. Strategies to circumvent this, such as using protecting groups for the aldehyde, would be necessary for a successful transformation.

Organolithium Reagent Formation: Organolithium reagents are typically formed by reaction with lithium metal or through lithium-halogen exchange with an existing organolithium compound (e.g., n-butyllithium). Lithium-halogen exchange is often very fast, even at low temperatures. This kinetic advantage can sometimes be exploited to form the desired organolithium species before it has a chance to react with the aldehyde. However, the high reactivity of organolithiums makes this a challenging proposition, and competing nucleophilic addition to the aldehyde is a major side reaction.

Due to the high reactivity of these organometallic species towards the aldehyde, their direct formation from this compound is generally not a preferred synthetic route without prior protection of the aldehyde functionality.

Chemoselective Functionalization Strategies

Chemoselectivity is a critical concept in the synthesis of multifunctional molecules like this compound. It refers to the ability to react one functional group in the presence of another. The distinct electronic properties and reactivity of the aldehyde and the aryl bromide allow for a high degree of selective functionalization.

Mechanistic Investigations of Key Transformations

The mechanisms of palladium-catalyzed cross-coupling reactions, which are key transformations for this compound, have been extensively studied. The general catalytic cycle provides a framework for understanding the reactivity and for optimizing reaction conditions.

Mechanism of Buchwald-Hartwig Amination: The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to proceed through the following key steps: wikipedia.orgalfa-chemistry.comnrochemistry.comwuxiapptec.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate, [L-Pd(Ar)(Br)]. This step involves the cleavage of the C-Br bond and is often the rate-determining step of the cycle. acs.org

Ligand Substitution/Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing the halide ligand or a solvent molecule.

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium amide (amido) complex, [L-Pd(Ar)(NR₂)].

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium amide complex. This forms the desired arylamine product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgchemeurope.com

A potential side reaction is β-hydride elimination, which can compete with reductive elimination and lead to the formation of a hydrodehalogenated arene and an imine. wikipedia.orgchemeurope.com

Mechanism of Palladium-Catalyzed C-O Coupling: The mechanism for etherification is analogous to the amination cycle, involving oxidative addition, coordination of the alcohol, deprotonation by a base to form a palladium alkoxide intermediate, and finally, reductive elimination to form the C-O bond. nih.gov The reductive elimination step is generally slower for alkoxides than for amides, making this transformation more challenging and requiring carefully designed ligands to facilitate this final step and outcompete side reactions. nih.gov

The fundamental steps of oxidative addition, transmetalation (in the case of Suzuki or Stille couplings), and reductive elimination are common to most palladium-catalyzed cross-coupling reactions, providing a unified mechanistic basis for the selective functionalization of the aryl bromide in this compound. nobelprize.orglibretexts.orgwikipedia.org

Applications of 3 3 Bromophenyl Benzaldehyde As a Versatile Synthetic Intermediate

Construction of Complex Organic Scaffolds

The dual reactivity of 3-(3-Bromophenyl)benzaldehyde makes it an excellent starting material for constructing intricate organic scaffolds. It serves as a linchpin in multi-step syntheses, allowing for the sequential or sometimes simultaneous formation of different parts of a target molecule.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and possess a broad spectrum of biological activities. nih.gov They are commonly synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone. saudijournals.comresearchgate.netnih.gov In this context, this compound reacts with various substituted acetophenones to yield chalcone (B49325) derivatives. The reaction typically involves dissolving the aldehyde and ketone in an alcohol, followed by the addition of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.netjetir.org

The general scheme for this reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. A patent for preparing bromine-containing chalcone derivatives explicitly includes 3-bromobenzaldehyde (B42254) as a reactant, highlighting its utility in this synthesis. google.com

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde Reactant | Ketone Reactant | Base/Solvent | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| This compound | Acetophenone | NaOH / Ethanol (B145695) | 1-Phenyl-3-(3-bromophenyl)propen-1-one | High | researchgate.netrjlbpcs.com |

| This compound | 4-Methoxyacetophenone | KOH / Methanol | 1-(4-Methoxyphenyl)-3-(3-bromophenyl)propen-1-one | 70-90 | nih.gov |

| This compound | 4-Bromoacetophenone | NaOH / Ethanol | 1-(4-Bromophenyl)-3-(3-bromophenyl)propen-1-one | High | researchgate.netacs.org |

| This compound | 4-Hydroxyacetophenone | NaOH / H2O/Spirit | 1-(4-Hydroxyphenyl)-3-(3-bromophenyl)propen-1-one | 50-74 | nih.govresearchgate.net |

The chalcones derived from this compound are themselves versatile intermediates for the synthesis of various heterocyclic compounds. The α,β-unsaturated ketone moiety is an excellent Michael acceptor and participates in cyclization and condensation reactions to form stable ring systems.

Pyridine (B92270) and its derivatives are a fundamental class of nitrogen-containing heterocycles found in numerous pharmaceuticals and bioactive molecules. ijpsonline.com One established method for synthesizing substituted pyridines involves the reaction of chalcones with reagents containing an active methylene (B1212753) group, such as malononitrile (B47326). The reaction proceeds through a Michael addition followed by cyclization and aromatization to afford the pyridine scaffold. ijpsonline.com Starting from a chalcone derived from this compound, this method allows for the incorporation of the 3-bromophenylphenyl moiety into the final pyridine structure.

Pyridones, which are carbonyl-containing derivatives of pyridines, can also be synthesized through multi-component reactions. nih.gov For instance, the condensation of an aldehyde, an amine, and a β-ketoester, a variation of the Hantzsch pyridine synthesis, can yield dihydropyridine (B1217469) derivatives that are subsequently oxidized to pyridones. nih.govbeilstein-journals.org

Thiazole (B1198619) rings are present in many therapeutic agents. nih.gov The Hantzsch thiazole synthesis is a common method for their preparation. This typically involves the reaction of an α-haloketone with a thioamide. nih.gov Chalcones synthesized from this compound can be converted into the necessary α-haloketone precursors. The double bond of the chalcone is first halogenated (e.g., with bromine) to give an α,β-dibromo ketone, which upon reaction with thiourea (B124793) or a substituted thioamide, undergoes cyclization to form the corresponding aminothiazole derivative. rdd.edu.iq This process results in a thiazole ring bearing the 3-bromophenylphenyl group.

Another approach involves reacting a pyrazoline carbothioamide with a phenacyl bromide in refluxing ethanol to produce thiazole derivatives. rdd.edu.iq Thiazolidinediones, another important heterocyclic core, are often synthesized by reacting an aldehyde with thiazolidine-2,4-dione.

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle known for its presence in various biologically active compounds. mdpi.comuowasit.edu.iq A standard synthetic route to 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. openmedicinalchemistryjournal.com To utilize this compound as a precursor, it would first be oxidized to 3-(3-bromophenyl)benzoic acid. This carboxylic acid can then be converted to its corresponding acid hydrazide. Reaction of this acid hydrazide with a second carboxylic acid (or its derivative, like an acid chloride) followed by cyclization using a dehydrating agent such as phosphoryl oxychloride (POCl₃) or sulfuric acid yields the 2,5-disubstituted 1,3,4-oxadiazole. mdpi.comnih.gov

Beyond pyridines, this compound is a building block for other six- and seven-membered heterocyclic systems. Six-membered heterocycles are prevalent in pharmaceuticals and can be synthesized through various cyclization and cycloaddition reactions. nih.govcam.ac.uk For example, piperidine (B6355638) rings can be formed by the reduction of corresponding pyridine precursors or through multi-component reactions involving an aldehyde. mdpi.com

The synthesis of seven-membered heterocycles, such as diazepines or oxazepines, can be achieved through [4+3] cycloaddition reactions or other multi-step cascade processes where an aromatic aldehyde is a key component. researchgate.net These methods often rely on the aldehyde's ability to condense with other bifunctional molecules to build the larger ring system, making this compound a suitable starting point for creating complex, fused, or spirocyclic seven-membered heterocyclic structures. researchgate.netresearchgate.net

Formation of Heterocyclic Ring Systems

Hexahydroquinoline Synthesis

Hexahydroquinolines are saturated heterocyclic motifs of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The synthesis of these scaffolds often involves multi-component reactions where a benzaldehyde (B42025) derivative provides a key carbon atom to the resulting ring system. One of the classic methods for synthesizing related structures like 1,4-dihydropyridines and their condensed derivatives is the Hantzsch synthesis. nih.gov This method typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. nih.gov

While specific literature detailing the use of this compound in this reaction is not prevalent, its aldehyde functionality makes it a suitable candidate for such transformations. In a typical Hantzsch-type reaction for hexahydroquinoline synthesis, the aldehyde condenses with a 1,3-cyclohexanedione (B196179) derivative and an alkyl acetoacetate (B1235776) in the presence of a nitrogen source. nih.gov The resulting product is a hexahydroquinoline-3-carboxylate. nih.gov The general components for this type of synthesis are outlined below.

| Role | Example Reactant | Function |

| Aldehyde Component | This compound | Forms the C4 position of the quinoline (B57606) ring |

| 1,3-Dicarbonyl (cyclic) | 1,3-Cyclohexanedione | Forms part of the carbocyclic ring |

| β-Ketoester | Ethyl acetoacetate | Forms part of the dihydropyridine ring |

| Nitrogen Source | Ammonium acetate | Provides the nitrogen atom for the heterocycle |

Other synthetic strategies, such as the Povarov reaction, utilize anilines, aldehydes, and activated alkenes to construct tetrahydroquinoline scaffolds, which can be subsequently reduced to their hexahydro counterparts. mdpi.com The reactivity of the aldehyde group in this compound is central to its potential role in these synthetic routes, enabling the construction of the core heterocyclic structure.

Precursors for Advanced Materials

The unique electronic and structural features of this compound make it an attractive precursor for the synthesis of advanced materials, including specialized polymers and functional molecules for optoelectronic applications.

Synthesis of Monomers for Polymer Science

The dual functionality of this compound allows it to be incorporated into polymer chains or to be converted into novel monomers for polymerization. The aldehyde group can participate in polycondensation reactions. For instance, a three-component polycondensation reaction involving dialdehydes, alkylene bis(trimethylsilyl) ethers, and cyanotrimethylsilane can produce polyethers. acs.org While this method uses dialdehydes, a monofunctional aldehyde like this compound could be used to cap polymer chains or create specific end-functionalized polymers.

Furthermore, the bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the synthesis of conjugated polymers where the biphenyl (B1667301) unit of the molecule can be extended. The aldehyde group can also be transformed into other polymerizable functionalities. For example, a Wittig reaction could convert the aldehyde into a vinyl group, creating a styrene-type monomer that can undergo radical or coordination polymerization. rsc.org

Building Blocks for Optoelectronic and Functional Materials

Bromoarylaldehydes are valuable building blocks for small organic luminophores that exhibit room-temperature phosphorescence (RTP), a property sought after for applications in optoelectronic devices, biological imaging, and chemical sensing. beilstein-journals.org The presence of a heavy atom like bromine is known to enhance spin-orbit coupling, which facilitates the intersystem crossing (ISC) process necessary for phosphorescence. beilstein-journals.org

Synthetic strategies involve functionalizing bromoarylaldehydes to create "clickable" fluorophores. For example, an azide (B81097) functionality can be introduced onto the aromatic core, allowing the molecule to be easily attached to other structures via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org This modular approach allows for the fine-tuning of the photophysical properties of the resulting materials. The aldehyde group itself can act as a directing group for ortho-metalation, enabling precise functionalization of the aromatic ring. beilstein-journals.org The biphenyl structure of this compound provides a larger conjugated system, which can be further modified to create advanced materials with tailored electronic and photophysical properties.

Role in Ligand Design for Catalysis

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis, with ligand design playing a pivotal role. The structure of this compound is well-suited for the synthesis of sophisticated ligands for transition-metal catalysis. The aryl bromide moiety is a key functional group for generating catalytically active species. For example, imidazolinium salts bearing a bromo-substituted aryl group can serve as precursors for N-heterocyclic carbene (NHC) ligands. daneshyari.com In the presence of a Pd(0) source, the C-Br bond can undergo oxidative addition to generate a cyclometallated Pd(II) complex, which is often the active catalyst in cross-coupling reactions. daneshyari.com

The aldehyde functional group offers a route for further structural elaboration. It can be converted into various other groups that can coordinate with metal centers.

| Initial Functional Group | Transformation | Resulting Functional Group | Potential Ligand Type |

| Aldehyde | Reductive Amination | Amine | Pincer, Bidentate N-donor |

| Aldehyde | Wittig Reaction | Alkene | Hemilabile Alkene-phosphine |

| Aldehyde | Condensation | Imine (Schiff Base) | Schiff Base Ligands |

| Aldehyde | Reduction | Alcohol | Alkoxy-phosphine |

These transformations, combined with the presence of the bromo-phenyl group for cross-coupling reactions (e.g., C-N or C-P bond formation), enable the synthesis of a wide array of multidentate ligands. nih.govbohrium.com Such ligands are crucial for controlling the reactivity and selectivity of catalytic processes.

Contribution to Novel Molecular Scaffold Development in Drug Discovery Research

In pharmaceutical research, there is a continuous need for novel molecular scaffolds that provide access to new areas of chemical space. The emphasis is often on creating molecules with greater three-dimensionality, as this can lead to improved physicochemical properties and biological activity. nih.gov this compound serves as an excellent starting point for building such diverse and complex molecular scaffolds.

Design and Synthesis of Diverse Chemical Libraries

The orthogonal reactivity of the aldehyde and aryl bromide groups in this compound is ideal for the combinatorial synthesis of diverse chemical libraries. A reaction can be performed at one site without affecting the other, allowing for a stepwise and controlled diversification of the molecular structure.

A typical workflow for library synthesis could involve:

Reaction at the Aldehyde: The aldehyde is reacted with a diverse set of building blocks through reactions like reductive amination, Wittig olefination, or condensation with active methylene compounds. This step introduces the first point of diversity.

Reaction at the Aryl Bromide: The resulting products, which still contain the C-Br bond, are then subjected to a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This introduces a second, independent point of diversity.

This two-step diversification strategy allows for the rapid generation of a large number of unique compounds from a single starting material. The resulting libraries can then be screened for biological activity, aiding in the discovery of new therapeutic agents. The benzaldehyde scaffold itself is a common feature in molecules designed to target specific enzymes or receptors, further highlighting the utility of its derivatives in drug discovery. whiterose.ac.ukresearchgate.net

Scaffold Derivatization for Structure-Activity Relationship Studies (Focused on synthetic pathways)

The molecular framework of this compound serves as a valuable starting point for the synthesis of compound libraries essential for structure-activity relationship (SAR) studies. The presence of two distinct and reactive functional groups—the aldehyde and the aryl bromide—allows for a systematic and diverse range of chemical modifications. This strategic derivatization enables medicinal chemists to explore the chemical space around the core scaffold, leading to the identification of compounds with optimized biological activity. The primary synthetic pathways exploited for this purpose include the formation of chalcones, reductive amination of the aldehyde, and cross-coupling reactions at the bromide position.

Claisen-Schmidt Condensation for Chalcone Synthesis

One of the fundamental transformations involving the aldehyde group of this compound is the Claisen-Schmidt condensation, which leads to the formation of chalcones. rjlbpcs.comsaudijournals.com Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds with a broad spectrum of biological activities. nih.govacs.org By reacting this compound with a variety of substituted acetophenones in the presence of a base, a diverse library of chalcone derivatives can be synthesized. This allows for the systematic investigation of how different substituents on the second aromatic ring influence the biological activity of the resulting compounds. The general scheme for this reaction is presented below, followed by a table illustrating the potential diversity of reactants.

General Reaction Scheme:

This compound + Substituted Acetophenone --(Base)--> Substituted Chalcone

| Entry | Substituted Acetophenone | Resulting Chalcone Derivative (Conceptual) |

| 1 | Acetophenone | 1-(Phenyl)-3-(3-bromophenyl)prop-2-en-1-one |

| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(3-bromophenyl)prop-2-en-1-one |

| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(3-bromophenyl)prop-2-en-1-one |

| 4 | 4'-Nitroacetophenone | 1-(4-Nitrophenyl)-3-(3-bromophenyl)prop-2-en-1-one |

| 5 | 2'-Hydroxyacetophenone | 1-(2-Hydroxyphenyl)-3-(3-bromophenyl)prop-2-en-1-one |

Reductive Amination for Amine Synthesis

The aldehyde functionality of this compound is readily converted into a wide array of secondary and tertiary amines through reductive amination. wikipedia.orgorganicreactions.org This two-step, one-pot reaction typically involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comlibretexts.org This synthetic route is highly valuable for SAR studies as it allows for the introduction of various amine-containing substituents, which can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. A table of representative amines that can be used in this reaction is provided below.

General Reaction Scheme:

This compound + Amine --(Reducing Agent)--> Substituted Amine

| Entry | Amine | Resulting Amine Derivative (Conceptual) |

| 1 | Benzylamine | N-((3-(3-Bromophenyl)phenyl)methyl)benzenamine |

| 2 | Morpholine | 4-((3-(3-Bromophenyl)phenyl)methyl)morpholine |

| 3 | Piperidine | 1-((3-(3-Bromophenyl)phenyl)methyl)piperidine |

| 4 | Aniline (B41778) | N-((3-(3-Bromophenyl)phenyl)methyl)aniline |

| 5 | Methylamine | N-Methyl-1-(3-(3-bromophenyl)phenyl)methanamine |

Suzuki Cross-Coupling for Biaryl Synthesis

General Reaction Scheme:

This compound + Boronic Acid/Ester --(Palladium Catalyst, Base)--> Substituted Biaryl Aldehyde

| Entry | Boronic Acid/Ester | Resulting Biaryl Derivative (Conceptual) |

| 1 | Phenylboronic acid | 3-(Biphenyl-3-yl)benzaldehyde |

| 2 | 4-Methoxyphenylboronic acid | 3-(4'-Methoxybiphenyl-3-yl)benzaldehyde |

| 3 | Pyridine-3-boronic acid | 3-(3-(Pyridin-3-yl)phenyl)benzaldehyde |

| 4 | Thiophene-2-boronic acid | 3-(3-(Thiophen-2-yl)phenyl)benzaldehyde |

| 5 | Methylboronic acid | 3-(3-Tolyl)benzaldehyde |

Through the systematic application of these and other synthetic methodologies, researchers can generate a comprehensive library of derivatives based on the this compound scaffold. The subsequent biological evaluation of these compounds allows for the elucidation of key structural features required for activity, ultimately guiding the design of more potent and selective therapeutic agents.

Theoretical and Computational Investigations of 3 3 Bromophenyl Benzaldehyde and Its Derivatives

Quantum Chemical Studies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which in turn dictate the molecule's physical and chemical characteristics.

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

For derivatives of 3-(3-Bromophenyl)benzaldehyde, such as benzodiazepines synthesized from related chalcones, DFT calculations have been used to analyze these orbitals. rsc.org For example, in one such study on a complex benzodiazepine derivative, the HOMO-LUMO energy gap was calculated to determine the molecule's high chemical reactivity and potential for charge transfer interactions within the molecule. researchgate.netsharif.edu

The Molecular Electrostatic Potential (MEP) surface is another valuable tool that maps the electrostatic potential onto the electron density surface of the molecule. It helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In MEP maps, regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. researchgate.net For substituted benzaldehydes and related aromatic compounds, the MEP surface typically shows a negative potential around the electronegative oxygen atom of the carbonyl group, indicating its nucleophilic character. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Benzodiazepine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: Data is illustrative and based on calculations for a complex derivative, not this compound itself.

This compound is a biphenyl (B1667301) derivative, and as such, its conformational flexibility is primarily defined by the torsion or dihedral angle between the two phenyl rings. The rotation around the central C-C single bond is subject to steric hindrance from the ortho-hydrogens on each ring. Computational studies on biphenyl and its substituted derivatives show that the molecule is generally non-planar in its lowest energy conformation to alleviate this steric strain. ic.ac.uk

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for confirming molecular structures determined experimentally.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using methods like DFT. These calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). For benzaldehyde (B42025) derivatives, characteristic peaks include the C=O stretching vibration of the carbonyl group (typically around 1700 cm⁻¹), C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), and C-H vibrations from the aldehyde group (around 2700-2900 cm⁻¹). docbrown.inforesearchgate.net Comparing the calculated IR spectrum with the experimental one can help in the assignment of vibrational bands. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculations can help assign peaks in experimental spectra and can be sensitive to the conformational state of the molecule, providing a method to probe molecular geometry in solution.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov The calculations yield the excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). These transitions typically correspond to π → π* and n → π* electronic excitations within the conjugated system of the molecule. researchgate.net

Table 2: Typical Predicted vs. Experimental Vibrational Frequencies for Benzaldehyde Moieties

| Vibrational Mode | Typical Experimental Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aldehyde C-H Stretch | 2900 - 2700 |

| Carbonyl C=O Stretch | 1710 - 1690 |

| Aromatic C=C Stretch | 1600 - 1450 |

Note: This table presents typical ranges for the functional groups found in this compound.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces that connect reactants, transition states, and products. These studies can provide detailed insights into the feasibility of a proposed mechanism, the role of catalysts, and the origins of selectivity.

For instance, computational studies have been used to elucidate the mechanism of multicomponent reactions involving derivatives of this compound. One such study investigated the synthesis of fused indeno-pyrido[2,3-d]pyrimidines, where a derivative of this compound was a key reactant. The proposed mechanism involved a sequence of Knoevenagel condensation, followed by a Michael addition and cyclization. DFT calculations can be used to locate the transition state structures for each step and calculate the activation energies, thereby supporting or refuting the proposed reaction pathway.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecular packing is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions in crystal structures. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to various properties, such as the normalized contact distance (d_norm), to highlight regions of close intermolecular contact.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Brominated Chalcone (B49325)

| Contact Type | Contribution (%) |

| H···H | 43.1 |

| C···H/H···C | 17.4 |

| Br···H/H···Br | 14.9 |

| C···C | 11.9 |

| O···H/H···O | 9.8 |

Source: Data from a study on (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, a related derivative. ub.edu

Advanced Analytical Methodologies for Studying Reactions Involving 3 3 Bromophenyl Benzaldehyde

In-Situ Spectroscopic Techniques for Reaction Monitoring

Real-time, in-situ monitoring of chemical reactions offers significant advantages over traditional offline analysis, as it provides a continuous stream of data without disturbing the reaction system. mt.com This is particularly valuable for understanding reaction kinetics, identifying short-lived intermediates, and determining reaction endpoints accurately. Spectroscopic techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is highly effective for tracking changes in functional groups. youtube.com For reactions involving 3-(3-bromophenyl)benzaldehyde, this technique can monitor the characteristic carbonyl (C=O) stretch of the aldehyde group (typically around 1690-1715 cm⁻¹). uni.edu For instance, in a reduction reaction to form (3-bromophenyl)(phenyl)methanol, the disappearance of the aldehyde peak and the appearance of a broad O-H stretching band from the alcohol product would be observed in real-time. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly adept at monitoring reactions in aqueous media and those involving symmetric bonds. For a Suzuki-Miyaura cross-coupling reaction at the C-Br bond of this compound, Surface-Enhanced Raman Scattering (SERS) can be employed. nih.govacs.org This technique could monitor the disappearance of the C-Br vibrational mode and the emergence of new peaks corresponding to the newly formed carbon-carbon bond of the biphenyl (B1667301) structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR or in-situ NMR allows for the direct observation of changes in the chemical environment of protons and other nuclei (e.g., ¹³C) as a reaction proceeds. For the conversion of this compound, one could monitor the signal of the aldehydic proton (around 9.9-10.1 ppm). Its disappearance, coupled with the appearance of new signals in the aromatic or aliphatic region, provides quantitative data on reactant consumption and product formation.

Interactive Table: Comparison of In-Situ Spectroscopic Techniques for Monitoring Reactions of this compound

| Technique | Monitored Functional Group/Change | Typical Application Example | Advantages | Limitations |

| FTIR | Aldehyde C=O stretch (~1700 cm⁻¹) | Reduction of aldehyde to alcohol | High sensitivity to polar functional groups, fast acquisition. mt.com | Solvent interference can be significant; water is a strong absorber. |

| Raman | C-Br stretch, C=C aromatic stretches | Suzuki-Miyaura cross-coupling | Minimal interference from aqueous solvents; good for C-C and C-X bonds. researchgate.net | Weaker signal than FTIR; fluorescence can be an issue. |

| NMR | Aldehydic proton (~10 ppm), aromatic protons | Imine formation with an amine | Provides detailed structural information and quantitative data. | Lower sensitivity, more expensive equipment, slower acquisition times. |

Advanced Chromatographic Separations for Complex Reaction Mixtures

Reactions starting from this compound can yield complex mixtures containing the starting material, desired product, byproducts, and isomers. High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for the separation, identification, and quantification of these components. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 μm) compared to traditional HPLC, operating at higher pressures. This results in significantly improved resolution, higher sensitivity, and faster analysis times. measurlabs.com A UPLC method coupled with a photodiode array (PDA) detector could effectively separate this compound from its reaction products, such as the corresponding biphenyl derivative from a coupling reaction, and any isomeric byproducts. The high resolution is critical for separating structurally similar compounds. nih.gov

Chiral Chromatography: When reactions of this compound lead to the formation of chiral products (e.g., asymmetric reduction of the aldehyde), enantiomeric separation is essential. This is most commonly achieved using chiral stationary phases (CSPs) in HPLC or Supercritical Fluid Chromatography (SFC). shimadzu.comyoutube.com The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and enabling their separation and quantification. researchgate.net

Interactive Table: Chromatographic Methods for Analyzing this compound Reaction Mixtures

| Technique | Stationary Phase Example | Mobile Phase Example | Application | Key Benefit |

| UPLC-PDA | C18 (e.g., BEH C18) | Acetonitrile/Water with formic acid (gradient) | Purity analysis, monitoring byproduct formation in a Suzuki coupling. | High resolution and speed. measurlabs.com |

| HPLC-UV | Phenyl-Hexyl | Methanol/Dipotassium hydrogen phosphate (B84403) buffer | Separation of benzaldehyde (B42025) and nitrobenzaldehyde isomers. google.com | Robustness and wide applicability. |

| Chiral HPLC | Polysaccharide-based (e.g., CHIRALPAK®) | Hexane/Isopropanol | Separation of enantiomers after asymmetric synthesis. | Direct resolution of enantiomers. researchgate.net |

| SFC | Chiral (e.g., cellulose-based) | Supercritical CO₂ with alcohol modifier | High-throughput chiral screening. | Faster and uses less organic solvent than HPLC. shimadzu.com |

Mass Spectrometric Approaches for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique crucial for identifying reactive intermediates, which are often present at very low concentrations and have short lifetimes. rsc.org Techniques like Electrospray Ionization (ESI) allow for the gentle transfer of ions from solution into the gas phase, making it ideal for studying non-covalent complexes and fragile species involved in reaction mechanisms. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly useful for detecting charged intermediates in reactions. uvic.ca For example, in a Wittig reaction involving this compound, key intermediates like the oxaphosphetane could potentially be observed. wikipedia.org Similarly, in palladium-catalyzed cross-coupling reactions, ESI-MS can be used to intercept and characterize organometallic intermediates, such as oxidative addition complexes or transmetalation species, providing direct evidence for the catalytic cycle. rsc.orgnih.gov

Tandem Mass Spectrometry (MS/MS): To gain structural information about a detected intermediate, tandem MS (or MS/MS) is employed. In this technique, a specific ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. acs.org This fragmentation pattern provides a structural fingerprint of the intermediate, helping to confirm its identity.

Ambient Ionization Techniques: Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS allow for the rapid analysis of reaction mixtures with minimal sample preparation. waters.com A sample can be taken directly from the reaction vessel and analyzed in under a minute to identify reactants, products, and sometimes key intermediates, offering a quick method for reaction monitoring.

Interactive Table: Mass Spectrometric Analysis of Potential Intermediates in Reactions of this compound

| Reaction Type | Potential Intermediate | Ionization Method | Expected Observation |

| Wittig Reaction | Oxaphosphetane | ESI-MS | Detection of the protonated or sodiated molecular ion of the cyclic intermediate. |

| Suzuki Coupling | Pd(II)-Aryl Complex | ESI-MS | Observation of ions corresponding to [L₂Pd(Ar)(Br)]⁺ or related species. nih.gov |

| Reductive Amination | Iminium Ion | ESI-MS/MS | Detection of the [M+H]⁺ ion of the imine intermediate and structural confirmation via fragmentation. |

| Organocatalysis | Covalent catalyst-substrate adduct | ESI-MS | Identification of the ion corresponding to the catalyst bound to the benzaldehyde moiety. |

X-ray Crystallographic Analysis of Derived Structures

While spectroscopic and spectrometric methods provide information on reaction progress and intermediates, single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline product. This technique provides precise data on bond lengths, bond angles, and stereochemistry, confirming the molecular constitution and configuration.

For derivatives of this compound, X-ray crystallography is invaluable. For instance, if a Suzuki coupling reaction is performed to create a biphenyl derivative, crystallography can confirm the new C-C bond formation and determine the torsion angle between the two phenyl rings. researchgate.netacs.org

Furthermore, crystallographic analysis reveals detailed information about the packing of molecules in the crystal lattice. It allows for the study of non-covalent interactions such as hydrogen bonds, π-π stacking, and, significantly for this molecule, halogen bonding. acs.org The bromine atom in the structure can act as a halogen bond donor, interacting with electron-rich atoms (like oxygen or nitrogen) in neighboring molecules to form well-defined supramolecular architectures. researchgate.netnih.gov Understanding these interactions is crucial in materials science for designing crystals with specific properties.

Interactive Table: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value/Information | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |

| Key Bond Lengths | C-Br, C=O, C-C (biphenyl) | Confirms the chemical structure and bonding. |

| Torsion Angles | Dihedral angle between phenyl rings | Defines the 3D conformation of the molecule. |

| Intermolecular Interactions | C-H···O hydrogen bonds, Br···O halogen bonds, π-π stacking | Explains how molecules are arranged in the solid state and stabilizes the crystal structure. acs.orgresearchgate.net |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling and storing 3-(3-Bromophenyl)benzaldehyde in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Ensure compatibility with aldehydes and brominated compounds .

- Storage : Store in a cool (<25°C), dry, and well-ventilated area, away from oxidizing agents and ignition sources. Use airtight containers to prevent moisture absorption .

- Exposure Mitigation : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Training : Mandatory SDS review, hazard awareness training, and PPE usage drills .

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm aromatic proton environments and aldehyde functionality (δ ~10 ppm for aldehyde proton) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from bromine .

- Infrared (IR) Spectroscopy : Identify aldehyde C=O stretching (~1700 cm) and C-Br vibrations (~550–650 cm) .

- Purity Assessment : Combine GC or HPLC with UV detection for quantifying impurities (>95% purity thresholds) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using 3-bromophenylboronic acid and benzaldehyde derivatives under Pd catalysis .

- Oxidation of Alcohols : Oxidize 3-(3-Bromophenyl)benzyl alcohol with MnO or Swern conditions .

- Protection-Deprotection Strategies : Use acetal protection for the aldehyde group during bromination steps, followed by acidic hydrolysis .

- Yield Optimization : Monitor reaction progress via TLC and refine stoichiometry of brominating agents (e.g., NBS) .

Advanced Research Questions

Q. How can computational methods like DFT improve the prediction of electronic and nonlinear optical (NLO) properties of this compound?

- Methodological Answer :

- DFT Workflow : Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, dipole moments, and hyperpolarizability (β) for NLO potential .

- Natural Bond Orbital (NBO) Analysis : Evaluate charge transfer interactions and stabilization energies to explain substituent effects on reactivity .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .

Q. How should researchers address contradictions in reported spectroscopic data or reactivity profiles for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR, XRD, and IR data to resolve discrepancies in structural assignments .

- Replicate Conditions : Ensure identical solvent, temperature, and pH for reactivity studies (e.g., aldol condensation yields) .

- Crystallographic Analysis : Use single-crystal XRD to unambiguously confirm bond lengths and angles in disputed structures .

Q. What strategies enhance the design of this compound-based materials for nonlinear optics (NLO) or catalysis?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO) at para positions to increase β values for NLO applications .

- Coordination Chemistry : Utilize the aldehyde group to form Schiff base ligands for transition-metal complexes (e.g., Cu(II)) with catalytic activity .

- Doping in Polymers : Incorporate into conjugated polymers (e.g., polyaniline) to modulate electronic properties for optoelectronic devices .

Q. How can the biological activity of this compound derivatives be systematically assessed?

- Methodological Answer :

- In Vitro Assays : Screen for cytotoxicity using MTT assays (e.g., IC against HeLa cells) and antimicrobial activity via broth microdilution .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., -F, -OCH) to identify pharmacophores .

- In Vivo Testing : Evaluate pharmacokinetics (e.g., bioavailability) in rodent models for lead compound selection .

Q. What crystallographic challenges arise when analyzing this compound derivatives, and how can they be mitigated?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) to obtain diffraction-quality crystals .

- Disorder Resolution : Apply SHELXL refinement for disordered bromine or aldehyde moieties .

- Temperature Control : Collect XRD data at 100 K to minimize thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |